molecular formula C16H15N B11966712 2,4,10-Trimethyl-benzo(G)quinoline CAS No. 172983-44-7

2,4,10-Trimethyl-benzo(G)quinoline

Cat. No.: B11966712
CAS No.: 172983-44-7
M. Wt: 221.30 g/mol
InChI Key: WSEVWSYSZFDRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,10-Trimethyl-benzo(G)quinoline is a heterocyclic aromatic compound with the molecular formula C16H15N. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,10-Trimethyl-benzo(G)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic conditions. Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using environmentally benign catalysts such as montmorillonite K-10 or nano ZnO. These methods are preferred due to their efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4,10-Trimethyl-benzo(G)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,10-Trimethyl-benzo(G)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,10-Trimethyl-benzo(G)quinoline involves its interaction with various molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-benzo(H)quinoline
  • 2,8-Dimethyl-quinoline
  • Benzo(F)quinoline

Comparison

2,4,10-Trimethyl-benzo(G)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 2,4-Dimethyl-benzo(H)quinoline and 2,8-Dimethyl-quinoline, the additional methyl group at the 10th position may enhance its lipophilicity and alter its interaction with biological targets .

Properties

CAS No.

172983-44-7

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,4,10-trimethylbenzo[g]quinoline

InChI

InChI=1S/C16H15N/c1-10-8-11(2)17-16-12(3)14-7-5-4-6-13(14)9-15(10)16/h4-9H,1-3H3

InChI Key

WSEVWSYSZFDRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C3=CC=CC=C3C=C12)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.